molecular formula C24H28BrN3O3 B14098716 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol

Cat. No.: B14098716
M. Wt: 486.4 g/mol
InChI Key: XZBYBOWERCLKQH-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a bromophenyl group and a dimethylmorpholinyl ethoxy group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromophenyl group is introduced through a bromination reaction, while the dimethylmorpholinyl ethoxy group is added via an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrazole ring can modulate biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol stands out due to its unique combination of a bromophenyl group and a dimethylmorpholinyl ethoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28BrN3O3

Molecular Weight

486.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol

InChI

InChI=1S/C24H28BrN3O3/c1-15-13-28(14-16(2)31-15)10-11-30-20-8-9-21(22(29)12-20)24-23(17(3)26-27-24)18-4-6-19(25)7-5-18/h4-9,12,15-16,29H,10-11,13-14H2,1-3H3,(H,26,27)

InChI Key

XZBYBOWERCLKQH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)Br)C)O

Origin of Product

United States

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